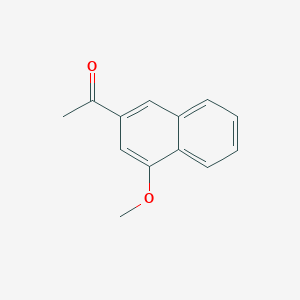
1-(4-Methoxynaphthalen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Methoxynaphthalen-2-yl)ethan-1-one” is a chemical compound with the CAS Number: 56046-72-1 . It has a molecular weight of 200.24 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C13H12O2/c1-9(14)11-7-10-5-3-4-6-12(10)13(8-11)15-2/h3-8H,1-2H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H12O2/c1-9(14)11-7-10-5-3-4-6-12(10)13(8-11)15-2/h3-8H,1-2H3 . This indicates that the compound has 13 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 200.24 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing derivatives of 1-(4-Methoxynaphthalen-2-yl)ethan-1-one, exploring its potential in creating compounds with significant antimicrobial activities. For instance, Sherekar et al. (2021) detailed the synthesis of derivatives that showed excellent antimicrobial properties, highlighting the compound's utility in medicinal chemistry (Sherekar, Kakade, & Padole, 2021).
Antimicrobial Activity
The compound has been used as a precursor in the one-pot multicomponent synthesis of derivatives exhibiting good antimicrobial activity against various bacterial and fungal strains, as reported by Ashok et al. (2014). This underscores its role in the development of new antimicrobial agents (Ashok, Ganesh, Ravi, Vijaya Lakshmi, & Ramesh, 2014).
Analytical Applications
Gatti et al. (1990) explored the compound's application in the high-performance liquid chromatographic determination of aliphatic thiols, demonstrating its potential as a fluorogenic labeling reagent for the analysis of biologically important thiols (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Anticancer Research
In the field of anticancer research, Suzuki et al. (2020) discovered potent anticancer agents derived from this compound, which demonstrated significant antiproliferative activity and in vivo tumor growth inhibition, highlighting its importance in cancer therapy development (Suzuki et al., 2020).
Catalytic Applications
The compound has also been utilized in catalysis research, such as in the regioselective acylation of 2-methoxynaphthalene, where Kumaraguru et al. (2014) achieved excellent selectivity and conversion rates, emphasizing its utility in synthetic organic chemistry (Kumaraguru, Devi, Siddaiah, Rajdeo, & Fadnavis, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-(4-methoxynaphthalen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(14)11-7-10-5-3-4-6-12(10)13(8-11)15-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQRRGYKVRTVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide](/img/structure/B2811077.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2811081.png)
![[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride](/img/structure/B2811082.png)


![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811088.png)
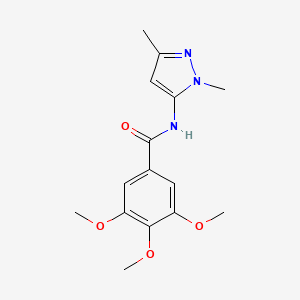
![2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2811094.png)
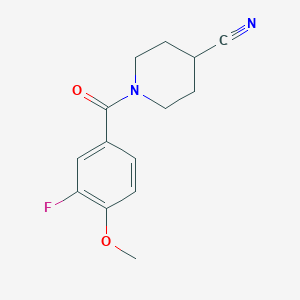
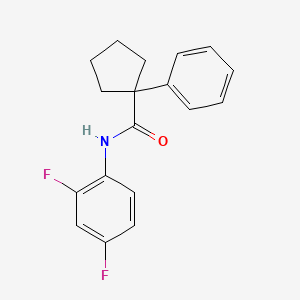
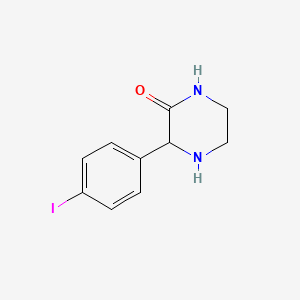
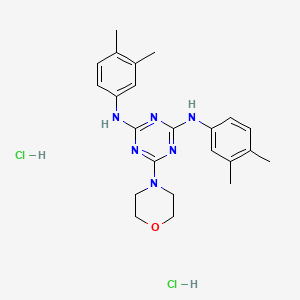
![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2811099.png)